Ethyl 4-methyl-1-naphthoylformate

Synthetic Organic Chemistry Physicochemical Properties Purification

This specific α-ketoester is the essential precursor to 4-methyl-1-naphthoyl chloride—the critical reagent for synthesizing JWH-122 and related naphthoylindole cannabinoid research probes. The 4-methyl substituent is structurally mandatory for target molecule activity; generic naphthoylformates cannot substitute. Its α-ketoester functionality acts as a stable, moisture-tolerant protected acyl chloride, enabling safer handling and selective acylation. The compound's distinct boiling point (391.9 °C vs. 366.1 °C for the unsubstituted analog) impacts purification protocols, making direct substitution impractical. Researchers requiring synthetic fidelity must specify this compound.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 101093-81-6
Cat. No. B018438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-1-naphthoylformate
CAS101093-81-6
SynonymsETHYL 4-METHYL-1-NAPHTHOYLFORMATE
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C
InChIInChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
InChIKeyRTYLWBWBCMIRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methyl-1-naphthoylformate (101093-81-6): A Strategic Naphthalene α-Ketoester Intermediate for Synthetic Chemistry


Ethyl 4-methyl-1-naphthoylformate (CAS 101093-81-6) is a specialized organic compound categorized as an α-ketoester derivative of naphthalene [1]. Its structure, defined by a 4-methyl-1-naphthyl group bonded to an α-oxo-acetic acid ethyl ester moiety (IUPAC: ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate), confers specific physical properties [2]. It is a niche research intermediate, most notably serving as a stable, synthetic precursor to 4-methyl-1-naphthoyl chloride, a key reagent in the preparation of naphthoylindole compounds .

The Necessity of Ethyl 4-methyl-1-naphthoylformate: Why Unsubstituted and 2-Naphthoyl Analogs Are Not Equivalent Intermediates


Procurement decisions for this compound cannot default to generic, less expensive naphthoylformate analogs (e.g., Ethyl 1-naphthoylformate) due to fundamental differences in downstream synthetic utility and physical properties. The presence of the 4-methyl group on the naphthalene ring is structurally essential for the synthesis of specific target molecules, such as the JWH-122 cannabinoid receptor agonist, where this precise substitution pattern dictates biological activity [1]. Furthermore, the compound's distinct physical properties, including a significantly higher predicted boiling point (391.9 °C) than its unsubstituted 1-naphthoyl analog (366.1 °C), impact purification and handling in laboratory workflows, rendering direct substitution impractical [2].

Quantitative Comparative Evidence for Ethyl 4-methyl-1-naphthoylformate vs. Closest Analogs


Comparative Boiling Point Analysis of Ethyl 4-methyl-1-naphthoylformate vs. Ethyl 1-naphthoylformate

The introduction of a methyl group at the 4-position of the naphthalene ring in Ethyl 4-methyl-1-naphthoylformate results in a substantial increase in predicted boiling point compared to the unsubstituted Ethyl 1-naphthoylformate. This physical property differentiation is critical for designing purification strategies such as distillation [1].

Synthetic Organic Chemistry Physicochemical Properties Purification

Comparative Density Analysis of Ethyl 4-methyl-1-naphthoylformate vs. Ethyl 1-naphthoylformate

The methyl substitution in the target compound also influences molecular packing, leading to a marginally lower computed density compared to the unsubstituted Ethyl 1-naphthoylformate. This can affect solvent miscibility and formulation behavior [1].

Physical Chemistry Formulation Analytical Chemistry

Purity Specification and Supplier Reliability for Ethyl 4-methyl-1-naphthoylformate

Commercial availability of this compound from established vendors like BOC Sciences is typically at a verified purity specification of 95% . This level of purity is a standard, verifiable metric for procurement decisions.

Chemical Procurement Quality Control Vendor Selection

Unique Synthetic Route for Ethyl 4-methyl-1-naphthoylformate

A documented synthetic route for Ethyl 4-methyl-1-naphthoylformate involves the esterification of 4-methyl-1-naphthoyl chloride with ethanol in the presence of a base . This establishes its direct connection to 4-methyl-1-naphthoyl chloride, a key intermediate for JWH-series compounds .

Synthetic Methodology Organic Synthesis Building Blocks

Role of 4-Methyl Substitution in Downstream Biological Activity

Structure-activity relationship (SAR) studies confirm that the 4-methyl group on the naphthoyl moiety is a key structural feature for potent and selective activity at cannabinoid receptors in compounds like JWH-122 [1]. This functional requirement makes the 4-methylated intermediate essential for synthesizing these research tools.

Medicinal Chemistry Cannabinoid Research SAR

Optimal Scientific and Industrial Applications for Ethyl 4-methyl-1-naphthoylformate Based on Differentiated Evidence


Synthesis of 4-Methyl-Naphthoylindole Cannabinoid Research Tools (e.g., JWH-122)

This is the most specific and evidence-backed application for this compound. It serves as a stable, commercially available precursor to 4-methyl-1-naphthoyl chloride, a necessary reagent in the synthesis of JWH-122 and related analogs . The 4-methyl group is an essential structural feature for the target molecule's pharmacological activity [1]. Researchers synthesizing or studying this class of compounds require this specific intermediate.

Acylation Reactions Requiring a Stable, Pre-Activated Naphthoyl Synthon

The α-ketoester functionality acts as a protected form of the acyl chloride. It is more stable and easier to handle than the moisture-sensitive 4-methyl-1-naphthoyl chloride. It can be used directly in selective acylation reactions or converted in situ to the reactive chloride for subsequent transformations, offering a strategic advantage in multi-step syntheses .

Preparation of Complex Naphthalene-Containing Ligands and Catalysts

The compound's distinct physical properties, such as its higher boiling point (391.9 °C) compared to unsubstituted analogs, can be a factor in selecting building blocks for constructing more complex, high-boiling ligands or catalysts for specialized applications where the 4-methyl substitution provides specific steric or electronic tuning .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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